4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Anti-inflammatory 2-Aminothiazole Carrageenan-induced edema

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine (CAS 436152-07-7) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, with the molecular formula C13H15N3OS and a molecular weight of 261.34 g/mol. It features a thiazole core with a free 2-amino group and a 4-(morpholin-4-yl)phenyl substituent at the 4-position.

Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
CAS No. 436152-07-7
Cat. No. B1397956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine
CAS436152-07-7
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C13H15N3OS/c14-13-15-12(9-18-13)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15)
InChIKeySSDOVEORQGFDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine (CAS 436152-07-7): Compound Identity, Class, and Core Characteristics


4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine (CAS 436152-07-7) is a synthetic small-molecule heterocycle belonging to the 2-aminothiazole class, with the molecular formula C13H15N3OS and a molecular weight of 261.34 g/mol . It features a thiazole core with a free 2-amino group and a 4-(morpholin-4-yl)phenyl substituent at the 4-position. The morpholine moiety is a key structural feature that distinguishes it from simpler 4-aryl-2-aminothiazole analogs and is often incorporated to modulate physicochemical properties such as solubility and basicity . This compound has been investigated primarily as an anti-inflammatory and antibacterial agent in preclinical studies [1].

Why Generic Substitution of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine Fails: The Critical Role of the Morpholinophenyl Group in Biological Activity


Generic substitution within the 2-aminothiazole class is not straightforward because the specific 4-(morpholin-4-yl)phenyl substituent directly influences both the magnitude and breadth of biological activity [1]. In a controlled preclinical study, the target compound (designated compound 17) achieved 87% inhibition of carrageenan-induced edema, nearly matching the clinical standard indomethacin (91%) and significantly outperforming a structurally distinct in-class analog (compound 6, 35% inhibition) [1]. This demonstrates that the morpholinophenyl group at the 4-position is not merely a passive structural feature but a critical driver of anti-inflammatory potency. Consequently, interchanging this compound with a different 4-aryl-2-aminothiazole lacking the morpholine ring risks substantial loss of pharmacological activity.

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


Superior Anti-Inflammatory Potency Versus Least Potent In-Class Analog in a Preclinical Model

The target compound (compound 17) exhibited 87% inhibition of carrageenan-induced rat paw edema at 4 hours post-administration (50 mg/kg, oral). This represents a 52-percentage-point increase in efficacy over compound 6, the least potent analog in the same series, which achieved only 35% inhibition under identical conditions [1]. This head-to-head comparison within a single study demonstrates that the 4-(morpholin-4-yl)phenyl substitution confers a substantial potency advantage.

Anti-inflammatory 2-Aminothiazole Carrageenan-induced edema

Near-Equivalent Anti-Inflammatory Efficacy to the Clinical Standard Indomethacin

In the same carrageenan-induced edema model, the target compound achieved 87% inhibition compared to 91% for the clinical NSAID indomethacin, both administered orally at 50 mg/kg [1]. The difference of only 4 percentage points indicates that the compound approaches the efficacy of a clinically established anti-inflammatory agent.

Anti-inflammatory Indomethacin NSAID

Antibacterial Activity Profile Compared to Broad-Spectrum Antibiotic Ampicillin

The compound exhibited measurable but modest antibacterial activity in a disk diffusion assay, with inhibition zones of 5 mm (Staphylococcus aureus), 4 mm (Bacillus cereus), 2 mm (Proteus mirabilis), and 3 mm (Serratia marcescens). In comparison, ampicillin produced inhibition zones of 24, 23, 21, and 21 mm, respectively [1]. The compound's activity is substantially lower than ampicillin but comparable to other analogs within the same series.

Antibacterial Gram-positive Gram-negative

Predicted Physicochemical Profile: pKa Differentiation from Non-Morpholine Analogs

The predicted pKa of 4-(4-morpholin-4-ylphenyl)-1,3-thiazol-2-amine is 4.37±0.10 . This value reflects the combined influence of the weakly basic morpholine nitrogen (pKa ~8) and the 2-aminothiazole moiety. While direct experimental pKa data for the non-morpholine analog 4-phenyl-1,3-thiazol-2-amine is not available in the retrieved literature, the presence of the morpholine group is expected to increase aqueous solubility at low pH due to protonation, offering a potential formulation advantage over simpler 4-aryl analogs.

Physicochemical properties pKa Solubility

Optimal Research and Procurement Scenarios for 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine


Anti-Inflammatory Lead Optimization

Given its 87% in vivo anti-inflammatory efficacy—only 4 percentage points below indomethacin—this compound is a strong starting point for medicinal chemistry campaigns aiming to develop novel non-acidic NSAID candidates [1]. Procurement is justified for structure-activity relationship (SAR) studies exploring substitutions on the 2-amino group or modifications to the morpholine ring to improve potency and selectivity further.

Dual Anti-Inflammatory/Antibacterial Screening Cascade

The compound's combined anti-inflammatory and antibacterial activity profile supports its use in dual-mechanism screening programs, particularly for conditions where inflammation and bacterial infection coexist [1]. While antibacterial potency is lower than ampicillin, it provides a multi-target starting scaffold for optimization.

2-Aminothiazole Building Block for Kinase Inhibitor Synthesis

The 2-aminothiazole core of this compound is a recognized privileged scaffold in kinase inhibitor design [1][2]. Its further derivatization (e.g., via the free 2-amino group) can generate compounds structurally related to known Aurora kinase and CDK inhibitors, making it a valuable synthetic intermediate for focused kinase inhibitor libraries.

Physicochemical Profiling and Formulation Studies

With a predicted pKa of 4.37 and a morpholine moiety capable of protonation, this compound is suitable for pH-solubility profiling and salt-form screening studies aimed at optimizing oral bioavailability of 2-aminothiazole-based drug candidates [1].

Quote Request

Request a Quote for 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.